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molecular formula C16H13F3N2O4 B8471248 2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide

2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide

Cat. No. B8471248
M. Wt: 354.28 g/mol
InChI Key: FLMKUNLIBWIRJQ-UHFFFAOYSA-N
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Patent
US06506797B1

Procedure details

2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide (14.6 g, 41.2 mmol) and 146 ml of ethyl acetate were mixed and, after 10% palladium on activated carbon (2.6 g) was added, the mixture was stirred for 5 hours at room temperature. Catalyst was filtered, washed with ethyl acetate, and the reaction mixture was concentrated. The residue was recrystallized from a mixed solvent of n-hexane with ethyl acetate to obtain 12.4 g (93%) of the title compound as colorless crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:4]=1[C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=1)=[O:6]>[Pd].C(OCC)(=O)C>[NH2:23][C:20]1[CH:21]=[CH:22][C:3]([O:2][CH3:1])=[C:4]([CH:19]=1)[C:5]([NH:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([F:17])([F:18])[F:16])=[CH:13][CH:14]=1)=[O:6]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
COC1=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
146 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solvent of n-hexane with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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